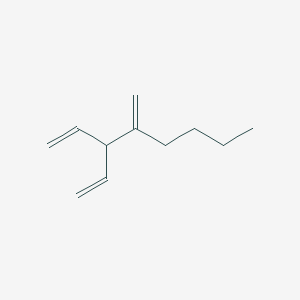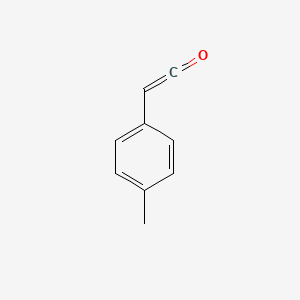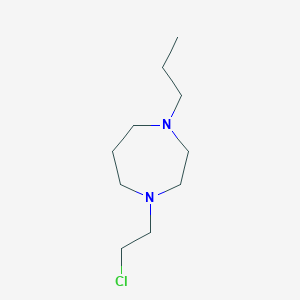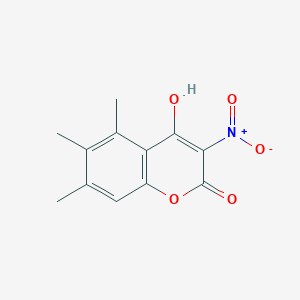![molecular formula C12H9NO3 B14624420 Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- CAS No. 57949-80-1](/img/structure/B14624420.png)
Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- is a heterocyclic compound that belongs to the class of pyranoindoles.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- can be achieved through a multi-step process. One common method involves the Fischer-indole synthesis followed by intramolecular esterification. The Fischer-indole synthesis typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production methods for this compound often involve solvent-free, green, and efficient synthesis techniques. For example, a one-pot reaction of aromatic aldehydes, malononitrile, and 4-hydroxy-6-methyl-pyran-2-one in the presence of ammonium acetate under solvent-free conditions using a grinding method has been developed .
化学反应分析
Types of Reactions: Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It is also known to participate in Diels-Alder reactions with alkynes, leading to the formation of carbazoles after the loss of carbon dioxide .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted indoles and carbazoles, depending on the specific reaction conditions and reagents used .
科学研究应用
Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has been studied for its potential as an anticancer and antiviral agent.
作用机制
The mechanism of action of Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase I and non-selective kinase inhibitors, leading to cytotoxic activity against cancer cell lines . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to its observed biological effects.
相似化合物的比较
- Talathermophilins
- Notoamides
- Norgeamides
- Carneamides
- Versicamides
- Etodolac
- Pemedolac
Comparison: Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- is unique due to its specific structural features and the range of biological activities it exhibits. While similar compounds like etodolac and pemedolac are also known for their biological activities, Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl- stands out due to its potent anticancer and antiviral properties .
属性
CAS 编号 |
57949-80-1 |
|---|---|
分子式 |
C12H9NO3 |
分子量 |
215.20 g/mol |
IUPAC 名称 |
5-methyl-4H-pyrano[4,3-b]indole-1,3-dione |
InChI |
InChI=1S/C12H9NO3/c1-13-8-5-3-2-4-7(8)11-9(13)6-10(14)16-12(11)15/h2-5H,6H2,1H3 |
InChI 键 |
PLQCXFINDKNEEY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C3=CC=CC=C31)C(=O)OC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


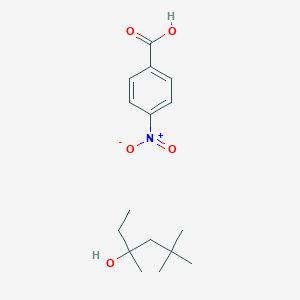
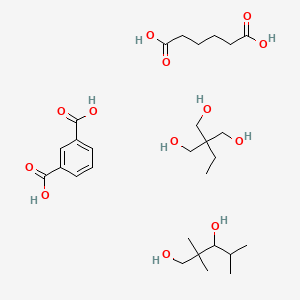
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
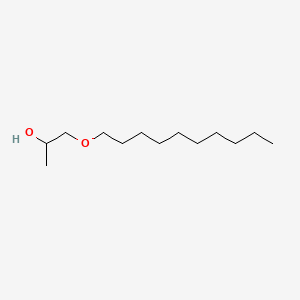
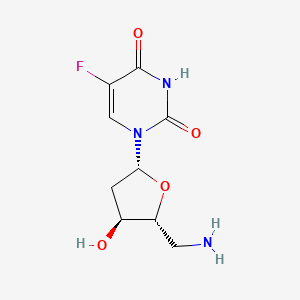
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
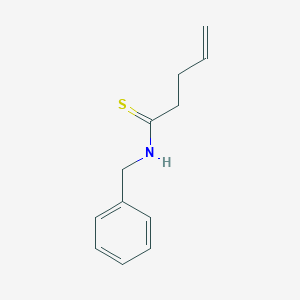
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
